molecular formula C15H13NOS B6376654 3-Cyano-5-(4-ethylthiophenyl)phenol CAS No. 1261911-99-2

3-Cyano-5-(4-ethylthiophenyl)phenol

Cat. No.: B6376654
CAS No.: 1261911-99-2
M. Wt: 255.3 g/mol
InChI Key: BIYCSXDKFWMZDY-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-ethylthiophenyl)phenol is an organic compound characterized by the presence of a cyano group, an ethylthio group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-ethylthiophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable and green synthesis protocols. For instance, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent has been reported as an efficient method . This approach offers high yields and can be performed at room temperature with a short reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-ethylthiophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Substituted phenols

Scientific Research Applications

3-Cyano-5-(4-ethylthiophenyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-ethylthiophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(4-ethylthiophenyl)phenol
  • 3-Cyano-4-(4-ethylthiophenyl)phenol

Uniqueness

3-Cyano-5-(4-ethylthiophenyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyano group at the 3-position and the ethylthio group at the 4-position of the phenyl ring distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-18-15-5-3-12(4-6-15)13-7-11(10-16)8-14(17)9-13/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYCSXDKFWMZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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